2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
CAS No.: 613651-48-2
Cat. No.: VC4491357
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613651-48-2 |
|---|---|
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 277.71 |
| IUPAC Name | 2-(2-chlorophenyl)-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C13H12ClN3O2/c1-18-7-6-16-13-11(8-15)17-12(19-13)9-4-2-3-5-10(9)14/h2-5,16H,6-7H2,1H3 |
| Standard InChI Key | PCCIQIJBVZASKC-UHFFFAOYSA-N |
| SMILES | COCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(2-chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile reflects its substitution pattern:
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Oxazole backbone: A five-membered aromatic ring containing nitrogen at position 1 and oxygen at position 3 .
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2-Chlorophenyl group: Attached to carbon 2 of the oxazole, providing electron-withdrawing effects that influence ring reactivity.
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(2-Methoxyethyl)amino substituent: A secondary amine at carbon 5, linked to a methoxy-terminated ethyl chain.
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Carbonitrile group: At carbon 4, offering potential for further functionalization via nitrile chemistry.
The molecular formula is C₁₃H₁₁ClN₄O₂, with a calculated molecular weight of 298.71 g/mol.
Structural Analysis
Comparative studies of analogous oxazoles indicate that the 2-chlorophenyl group induces planarity in the aromatic system, while the methoxyethyl chain adopts a staggered conformation to minimize steric hindrance. The carbonitrile group’s electron-withdrawing nature polarizes the oxazole ring, enhancing susceptibility to nucleophilic attack at carbon 2 .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₁ClN₄O₂ |
| Molecular Weight | 298.71 g/mol |
| XLogP3 | ~2.1 (Predicted) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (2 N, 2 O, 1 CN) |
Synthetic Approaches
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Oxazole core: Likely derived from cyclization of α-amino ketones or via Hantzsch-type syntheses.
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2-Chlorophenyl group: Introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
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Methoxyethylamino side chain: Installed via SN2 alkylation of a primary amine precursor.
Stepwise Synthesis Protocol
While no published route exists for this exact compound, analogous procedures suggest the following pathway:
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Oxazole Formation:
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Nitration/Reduction Sequence:
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Nitration at position 5 using HNO₃/H₂SO₄ followed by catalytic hydrogenation produces the 5-amino intermediate.
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Side Chain Installation:
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Alkylation with 2-methoxyethyl bromide in DMF using K₂CO₃ as base (60°C, 8 hours).
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Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| 1 | Ethanol, 80°C, 12 hrs | Avoid overoxidation of nitrile |
| 2 | H₂ (1 atm), Pd/C, EtOH | Monitor H₂ uptake quantitatively |
| 3 | K₂CO₃, DMF, 60°C | Excess alkylating agent required |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted spectral features based on analogous oxazoles :
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¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (d, J = 8 Hz, 1H, Ar-H)
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δ 7.45–7.38 (m, 3H, Ar-H)
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δ 5.89 (t, J = 6 Hz, 1H, NH)
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δ 3.64–3.58 (m, 4H, OCH₂CH₂N)
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δ 3.36 (s, 3H, OCH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ 161.2 (C=O)
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δ 155.8 (C=N)
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δ 134.2–127.6 (Aromatic carbons)
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δ 117.3 (CN)
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δ 71.8 (OCH₂)
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δ 58.9 (OCH₃)
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Mass Spectrometry
High-resolution ESI-MS expected to show:
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Molecular Ion: [M+H]⁺ at m/z 299.0564 (calc. 299.0568)
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Fragmentation Pattern:
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Loss of CH₂O (32 Da) from methoxy group
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Cleavage between oxazole and phenyl groups at m/z 178
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| Parameter | Prediction | Method |
|---|---|---|
| logP | 2.1 | XLogP3 |
| Solubility (mg/mL) | 0.12 | Ali’s Method |
| CYP3A4 Inhibition | Moderate | StarDrop™ |
| hERG Block | Low Risk | QSAR Model |
Comparative Analysis with Related Compounds
Versus 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile
The dimethylamino analog (CAS 613651-54-0) exhibits:
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Higher Basicity: pKa ~9.2 vs. ~8.5 for methoxyethyl derivative.
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Reduced Metabolic Stability: Due to N-demethylation pathways.
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Enhanced CNS Penetration: LogBB predicted at +0.3 vs. -0.1 for methoxy variant .
Contrast with Non-Chlorinated Analogs
Removal of the 2-chloro substituent decreases:
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